

The Cytoprotective Mechanism of BMS-191095: A Technical Guide

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Compound of Interest

Compound Name: **BMS-191095**

Cat. No.: **B1139385**

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Executive Summary

BMS-191095 is a potent and highly selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. This selectivity confers significant cytoprotective effects, particularly in cardiac and neuronal tissues, without the adverse hemodynamic and proarrhythmic effects associated with non-selective KATP channel openers. The primary mechanism of action involves the opening of mitoKATP channels, leading to a cascade of downstream events that preserve mitochondrial integrity, modulate intracellular calcium homeostasis, and activate pro-survival signaling pathways. This technical guide provides an in-depth analysis of the cytoprotective mechanisms of **BMS-191095**, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Selective mitoKATP Channel Opening

BMS-191095 exerts its cytoprotective effects primarily through the selective activation of ATP-sensitive potassium channels located on the inner mitochondrial membrane.^{[1][2][3]} This selectivity is a key differentiator from first-generation KATP openers, which also act on sarcolemmal KATP channels, leading to vasodilation and potential cardiac arrhythmias.^{[2][4]}

The opening of mitoKATP channels by **BMS-191095** leads to potassium ion influx into the mitochondrial matrix, a critical initiating event in its protective cascade.

Quantitative Data on BMS-191095 Activity

The following table summarizes the key quantitative parameters defining the potency and efficacy of **BMS-191095** from various experimental models.

Parameter	Value	Species/Model	Experimental Focus	Reference
EC25	1.5 μ M	Isolated Rat Hearts	Increased time to onset of ischemic contracture	
K1/2	83 nM	Isolated Cardiac Mitochondria	Opening of mitochondrial KATP channels	
ED25	0.4 mg/kg i.v.	Anesthetized Dogs	Reduction of infarct size	
IC50	63.9 μ M	Washed Human Platelets	Inhibition of collagen-induced platelet aggregation	
IC50	104.8 μ M	Washed Human Platelets	Inhibition of thrombin-induced platelet aggregation	

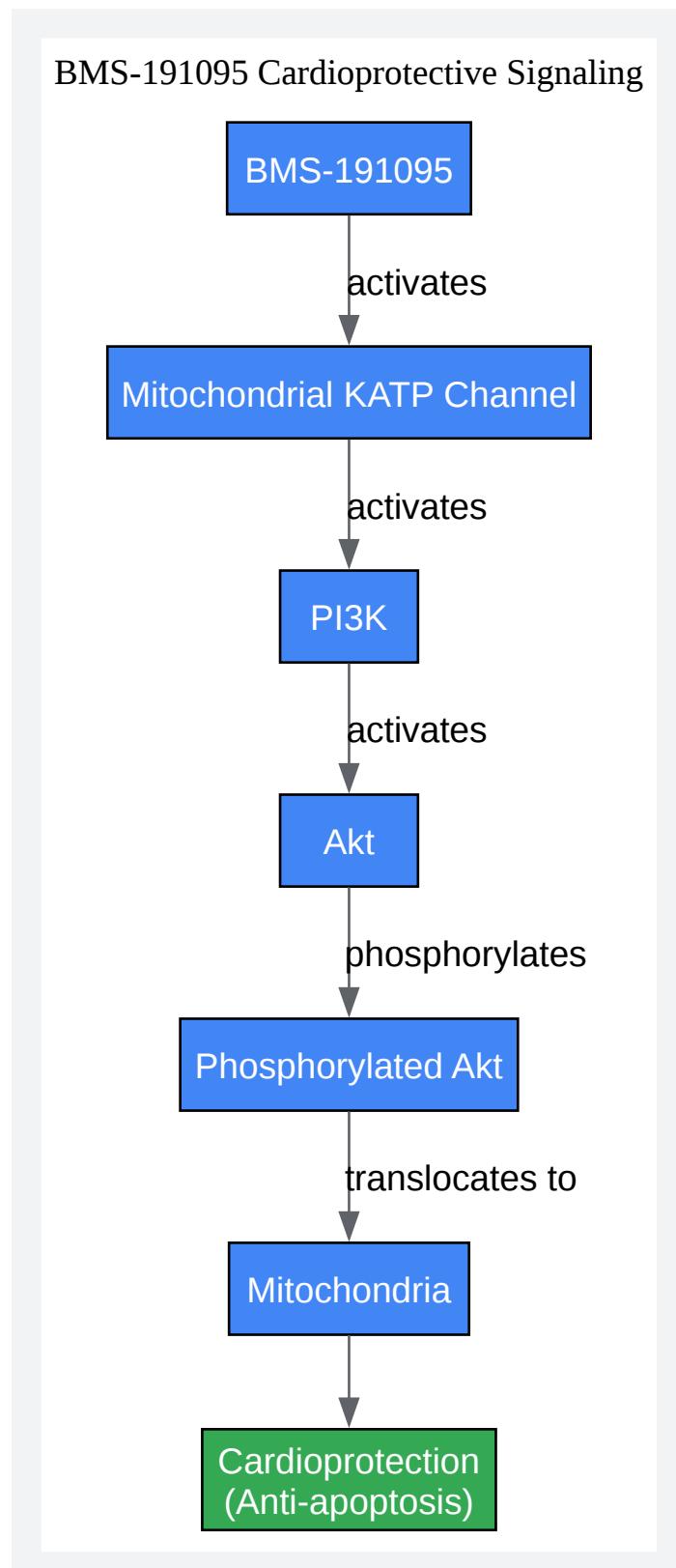
Key Cytoprotective Effects and Signaling Pathways

Cardioprotection

BMS-191095 demonstrates robust cardioprotective effects against ischemia-reperfusion injury. In isolated rat hearts, it increases the time to onset of ischemic contracture, improves the recovery of function after ischemia, and reduces the release of lactate dehydrogenase, a marker of cell damage. These protective effects are abolished by the mitoKATP channel

antagonists glyburide and 5-hydroxydecanoate (5-HD), confirming the central role of this channel. In vivo studies in dogs have shown a dose-dependent reduction in infarct size without affecting peripheral or coronary hemodynamics or cardiac electrophysiology.

A significant aspect of its cardioprotective mechanism involves the activation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and has anti-apoptotic effects. The opening of mitoKATP channels by **BMS-191095** leads to the translocation of phosphorylated Akt from the cytosol to the mitochondria, where it can exert its protective effects.

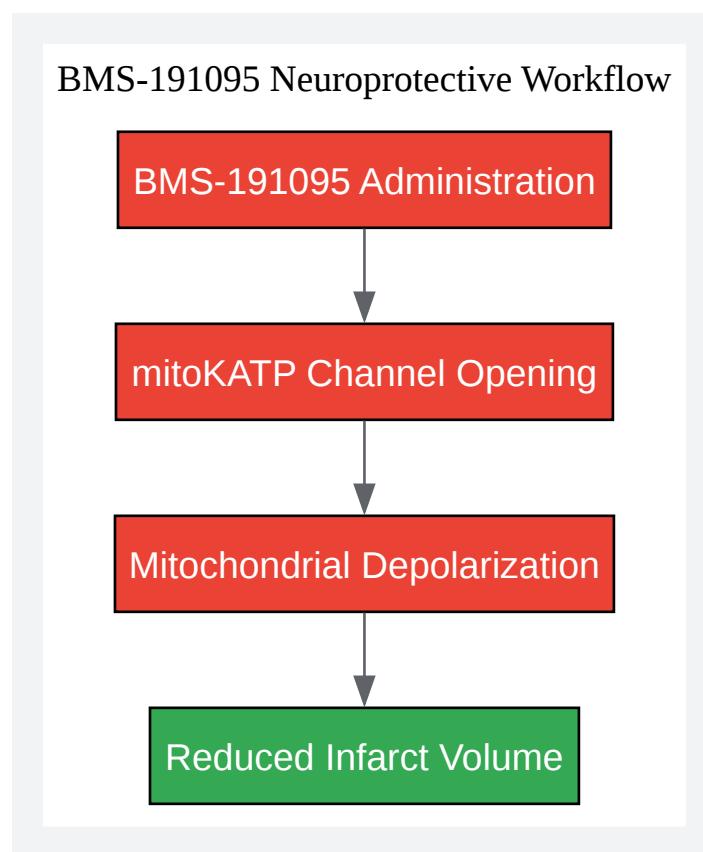


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BMS-191095 Cardioprotective Signaling Pathway.

Neuroprotection

The cytoprotective effects of **BMS-191095** extend to the central nervous system. In a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), pre-treatment with **BMS-191095** significantly reduced the total and cortical infarct volumes. This neuroprotective effect is also mediated by the opening of mitoKATP channels, as it is blocked by 5-HD. In cultured neurons, **BMS-191095** was shown to depolarize the mitochondria without affecting the levels of reactive oxygen species (ROS).



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Simplified workflow of **BMS-191095**-mediated neuroprotection.

Modulation of Calcium Homeostasis

In C2C12 myoblasts, **BMS-191095** has been shown to protect against cell injury induced by the calcium ionophore A23187. This protective effect is linked to the modulation of intracellular calcium transients, leading to the prevention of calpain activation. Interestingly, in this specific cell model, the cytoprotective effect was not blocked by a mitoKATP inhibitor, suggesting a

potentially parallel or alternative mechanism of action related to calcium homeostasis in certain cell types.

Antiplatelet Aggregation

BMS-191095 also exhibits antiplatelet activity by inhibiting collagen- and thrombin-induced human platelet aggregation. This effect is mediated by the opening of mitochondrial KATP channels in platelets and contributes to its overall cardioprotective profile by potentially reducing thrombus formation during ischemic events.

Experimental Protocols

Isolated Heart (Langendorff) Preparation for Ischemia-Reperfusion Injury

- Animal Model: Male Sprague-Dawley rats.
- Heart Isolation: Hearts are rapidly excised and mounted on a Langendorff apparatus.
- Perfusion: Retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O₂ / 5% CO₂ at a constant pressure.
- Ischemia Induction: Global ischemia is induced by stopping the perfusion for a specified duration (e.g., 25 minutes).
- Reperfusion: Perfusion is restored for a set period (e.g., 30 minutes).
- Drug Administration: **BMS-191095** is added to the perfusion buffer before the ischemic period.
- Data Collection: Left ventricular developed pressure, heart rate, and coronary flow are monitored. Effluent is collected to measure lactate dehydrogenase release.

Middle Cerebral Artery Occlusion (MCAO) Model

- Animal Model: Male Wistar rats.
- Anesthesia: Animals are anesthetized.

- Surgical Procedure: The middle cerebral artery is occluded using an intraluminal filament.
- Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia and then withdrawn to allow for reperfusion.
- Drug Administration: **BMS-191095** is administered intracerebroventricularly prior to MCAO.
- Infarct Volume Assessment: After a survival period (e.g., 24 hours), brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.

Platelet Aggregation Assay

- Sample Preparation: Platelet-rich plasma is obtained from human blood samples.
- Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.
- Induction of Aggregation: Aggregation is induced by adding agents such as collagen or thrombin.
- Drug Treatment: Washed platelets are incubated with **BMS-191095** before the addition of the aggregating agent.
- Data Analysis: The percentage of platelet aggregation is recorded and compared between treated and untreated samples.

Conclusion

BMS-191095 represents a significant advancement in the development of cytoprotective agents. Its high selectivity for mitochondrial KATP channels allows for targeted therapeutic effects in ischemic tissues without the systemic side effects of earlier KATP openers. The multifaceted mechanism, encompassing direct mitochondrial protection, activation of pro-survival signaling, modulation of calcium homeostasis, and antiplatelet effects, underscores its potential as a valuable therapeutic agent for conditions such as myocardial infarction and stroke. Further research into the nuanced downstream signaling and potential alternative mechanisms will continue to refine our understanding of this promising compound.

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